Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Deciphering the anisotropic energy harvesting responses of an above room temperature molecular ferroelectric copper(ii) complex single crystal†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01336G
The mechanical/piezoelectric and/or thermal/pyroelectric energy harvesting efficiency is observed to be extremely good in multi-component ferroelectric inorganic oxides in their single-crystal form rather than in their polycrystalline counterparts (pellets and thick/thin films). However, growing such multi-component single crystals is a challenging and cost-intensive process besides the difficulty in tuning their long-range ferroic ordering and the involvement of toxic heavy elements. Instead, discrete inorganic metal complexes can be potential alternatives for which one can overcome these caveats by an appropriate design strategy. Herein, we report a biocompatible and an above room temperature (Tc > 380 K) molecular ferroelectric [Cu2(L-phe)2(bpy)2(H2O)](ClO4)2·2H2O single crystal (1) with profound anisotropic piezo- and pyro-electric responses along different unit cell axes. Energy harvesting data at room temperature reveal that the highest possibility of scavenging mechanical energy (∼30 μW m−2) is preferentially along the b-axis. This is attributed to the large spontaneous polarization (Ps = 2.5 μC cm−2) and piezoelectric coefficient (d33 = 23.5 pm V−1) observed along the b-axis, compared to those along the other two axes. The highest output voltage (7.4 V cm−2) and pyroelectric coefficient (29 μC m−2 K−1) obtained for the single-crystal device are impressively higher than those of most of the reported materials. Such a molecular anisotropic single-crystal piezo-/pyro-electric nanogenerator (SC-PENG) with excellent mechanical and thermal energy harvesting competence is reported for the first time.
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Metal dimer nanojunction-magnetic material composites for magnetic field sensing†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01694C
Noble metal nanocrystals are used as high sensitivity optoelectronic sensors, such as surface-enhanced Raman scattering, SERS. The sensing performance of metal nanocrystals can be further improved by forming dimer nanojunctions with strong “plasmonic coupling”. Since the strength of “plasmonic coupling” is highly sensitive to the sub-nanoscale spacing between plasmonic nanocrystals in nanojunctions, nanojunctions can be used to detect external stimuli that can change the spacing of nanocrystals in the nanojunction and thus change the sensitivity of the Raman scattering spectrum. Here, we utilize this principle to detect the direction and strength of an external magnetic field (MF) using dimer nanojunctions surrounded by magnetic materials as a sensing platform. The results reveal that the changes in nanocrystal spacing in the nanojunction are caused by the rearrangement of the magnetic material under an external MF, which strongly depends on the interaction between the magnetic material and the ligands on the nanocrystal surface and the steric repulsion generated by the ligand configuration on the nanocrystal surface. Compared with the Raman spectrum without an external MF, the enhancement factors of the Raman scattering spectrum under an external MF can reach up to ∼900%, which makes dimer nanojunctions with magnetic materials suitable for “magnetic field” sensing applications.
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Precise and selective macroscopic assembly of a dual lock-and-key structured hydrogel†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00995E
Macroscopic assembly offers immense potential for constructing complex systems due to the high design flexibility of the building blocks. In such assembly systems, hydrogels are promising candidates for building blocks due to their versatile chemical compositions and ease of property tuning. However, two major challenges must be addressed to facilitate application in a broader context: the precision of assembly and the quantity of orthogonally matching pairs must both be increased. Although previous studies have attempted to address these challenges, none have successfully dealt with both simultaneously. Here, we propose topology-based design criteria for the selective assembly of hydrogel building blocks. By introducing the dual lock-and-key structures, we demonstrate highly precise assembly exclusively between the matching pairs. We establish principles for selecting multiple orthogonally matching pairs and achieve selective assembly involving simple one-to-one matching and complex assemblies with multiple orthogonal matching points. Moreover, by harnessing hydrogel tunability and the abundance of matching pairs, we synthesize complementary single-stranded structures for programmable assembly and successfully assemble them in the correct order. Finally, we demonstrate a hydrogel-based self-assembled logic gate system, including a YES gate, an OR gate, and an AND gate. The output is generated only when the corresponding inputs are provided according to each logic.
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Adhesion of impure ice on surfaces†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01440A
The undesirable buildup of ice can compromise the operational safety of ships in the Arctic to high-flying airplanes, thereby having a detrimental impact on modern life in cold climates. The obstinately strong adhesion between ice and most functional surfaces makes ice removal an energetically expensive and dangerous affair. Hence, over the past few decades, substantial efforts have been directed toward the development of passive ice-shedding surfaces. Conventionally, such research on ice adhesion has almost always been based on ice solidified from pure water. However, in all practical situations, freezing water has dissolved contaminants; ice adhesion studies of which have remained elusive thus far. Here, we cast light on the fundamental role played by various impurities (salt, surfactant, and solvent) commonly found in natural water bodies on the adhesion of ice on common structural materials. We elucidate how varying freezing temperature & contaminant concentration can significantly alter the resultant ice adhesion strength making it either super-slippery or fiercely adherent. The entrapment of impurities in ice changes with the rate of freezing and ensuing adhesion strength increases as the cooling temperature decreases. We discuss the possible role played by the in situ generated solute enriched liquid layer and the nanometric water-like disordered ice layer sandwiched between ice and the substrate behind these observations. Our work provides useful insights into the elementary nature of impure water-to-ice transformation and contributes to the knowledge base of various natural phenomena and rational design of a broad spectrum of anti-icing technologies for transportation, infrastructure, and energy systems.
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Isotype heterojunction: tuning the heptazine/triazine phase of crystalline nitrogen-rich C3N5 towards multifunctional photocatalytic applications†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01115A
Photocatalytic technology has been well studied as a means to achieve sustainable energy generation through water splitting or chemical synthesis. Recently, a low C/N atomic ratio carbon nitride allotrope, C3N5, has been found to be highly prospective due to its excellent electronic properties and ample N-active sites compared to g-C3N4. Tangentially, crystalline g-C3N4 has also been a prospective candidate due to its improved electron transport and extended π-conjugated system. For the first time, our group successfully employed a one-step molten salt calcination method to prepare novel N-rich crystalline C3N5 and elucidate the effect of calcination temperature on the heptazine/triazine phase. Calcination temperatures of 500 °C (CC3N5-500) and 550 °C (CC3N5-550) lead to crystalline carbon nitride with both heptazine and triazine phases, forming an intimate isotype heterojunction for robust interfacial charge separation. An excellent photocatalytic hydrogen evolution rate (359.97 μmol h−1; apparent quantum efficiency (AQE): 12.86% at 420 nm) was achieved using CC3N5-500, which was 15-fold higher than that of pristine C3N5. Furthermore, CC3N5-500 exhibited improved activity for simultaneous benzyl alcohol oxidation and hydrogen production, as well as H2O2 production (AQE: 9.49% at 420 nm), signifying its multitudinous photoredox capabilities. Moreover, the recyclability tests of the optimal CC3N5-500 on a 3D-printed substrate also showed a 92% performance retention after 4 cycles (16 h). This highlights that crystalline C3N5 significantly augmented the reaction performance for diverse multifunctional solar-driven applications. As such, these results serve as a guide toward the structural tuning of 2D metal-free carbon nanomaterials with tunable crystallinity toward achieving boosted photocatalysis.
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Recent progress in SEI engineering for boosting Li metal anodes
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01434G
Lithium metal anodes (LMAs) are ideal anode candidates for achieving next-generation high-energy-density battery systems due to their high theoretical capacity (3680 mA h g−1) and low working potential (−3.04 V versus the standard hydrogen electrode). However, the non-ideal solid electrolyte interface (SEI) derived from electrolyte/electrode interfacial reactions plays a vital role in the lithium deposition/stripping process and battery cycling performance. The composition and morphology of a SEI, which is sensitive to the outside environment, make it difficult to characterize and understand. With the development of characterization techniques, the mechanism, composition, and structure of a SEI can be better understood. In this review, the mechanism formation, the structure model evolution, and the composition of a SEI are briefly presented. Moreover, the development of in situ characterization techniques in recent years is introduced to better understand a SEI followed by the properties of the SEI, which are beneficial to the battery performance. Furthermore, recent optimization strategies of the SEI including the improvement of intrinsic SEIs and construction of artificial SEIs are summarized. Finally, the current challenges and future perspectives of SEI research are summarized.
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Advancements and applications of upconversion nanoparticles in wound dressings
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01330H
Wound healing is a complex process that requires effective management to prevent infections and promote efficient tissue regeneration. In recent years, upconversion nanoparticles (UCNPs) have emerged as promising materials for wound dressing applications due to their unique optical properties and potential therapeutic functionalities. These nanoparticles possess enhanced antibacterial properties when functionalized with antibacterial agents, helping to prevent infections, a common complication in wound healing. They can serve as carriers for controlled drug delivery, enabling targeted release of therapeutic agents to the wound site, allowing for tailored treatment and optimal healing conditions. These nanoparticles possess the ability to convert near-infrared (NIR) light into the visible and/or ultraviolet (UV) regions, making them suitable for therapeutic (photothermal therapy and photodynamic therapy) and diagnostic applications. In the context of wound healing, these nanoparticles can be combined with other materials such as hydrogels, fibers, metal–organic frameworks (MOFs), graphene oxide, etc., to enhance the healing process and prevent the growth of microbial infections. Notably, UCNPs can act as sensors for real-time monitoring of the wound healing progress, providing valuable feedback to healthcare professionals. Despite their potential, the use of UCNPs in wound dressing applications faces several challenges. Ensuring the stability and biocompatibility of UCNPs under physiological conditions is crucial for their effective integration into dressings. Comprehensive safety and efficacy evaluations are necessary to understand potential risks and optimize UCNP-based dressings. Scalability and cost-effectiveness of UCNP synthesis and manufacturing processes are important considerations for practical applications. In addition, efficient incorporation of UCNPs into dressings, achieving uniform distribution, poses an important challenge that needs to be addressed. Future research should prioritize addressing concerns regarding stability and biocompatibility, efficient integration into dressings, rigorous safety evaluation, scalability, and cost-effectiveness. The purpose of this review is to critically evaluate the advantages, challenges, and key properties of UCNPs in wound dressing applications to provide insights into their potential as innovative solutions for enhancing wound healing outcomes. We have provided a detailed description of various types of smart wound dressings, focusing on the synthesis and biomedical applications of UCNPs, specifically their utilization in different types of wound dressings.
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Boosting the output performance of triboelectric nanogenerators via surface engineering and structure designing
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00614J
Triboelectric nanogenerators (TENGs) have been utilized in a wide range of applications, including smart wearable devices, self-powered sensors, energy harvesting, and high-voltage power sources. The surface morphology and structure of TENGs play a critical role in their output performance. In this review, we analyze the working mechanism of TENGs with the aim to improve their output performance and systematically summarize the morphological engineering and structural design strategies for TENGs. Additionally, we present the emerging applications of TENGs with specific structures and surfaces. Finally, we discuss the potential future development and industrial application of TENGs. By deeply exploring the surface and structural design strategy of high-performance TENGs, it is conducive to further promote the application of TENGs in actual production. We hope that this review provides insights and guidance for the morphological and structural design of TENGs in the future.
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Organic chiral nano- and microfilaments: types, formation, and template applications†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01390A
Organic chiral nanofilaments are part of an important class of nanoscale chiral materials that has recently been receiving significant attention largely due to their potential use in applications such as optics, photonics, metameterials, and potentially a range of medical as well as sensing applications. This review will focus on key examples of the formation of such nano- and micro-filaments based on carbon nanofibers, polymers, synthetic oligo- and polypeptides, self-assembled organic molecules, and one prominent class of liquid crystals. The most critical aspects discussed here are the underlying driving forces for chiral filament formation, potentially answering why specific sizes and shapes are formed, what molecular design strategies are working equally well or rather differently among these materials classes, and what uses and applications are driving research in this fascinating field of materials science.
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Contents list
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D4MH90007C
The first page of this article is displayed as the abstract.
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Inside front cover
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D4MH90006E
A graphical abstract is available for this content
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Front cover
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D4MH90005G
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Cost-effective materials discovery: Bayesian optimization across multiple information sources†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D0MH00062K
Applications of Bayesian optimization to problems in the materials sciences have primarily focused on consideration of a single source of data, such as DFT, MD, or experiments. This work shows how it is possible to incorporate cost-effective sources of information with more accurate, but expensive, sources as a means to significantly accelerate materials discovery in the computational sciences. Specifically, we compare the performance of three surrogate models for multi-information source optimization (MISO) in combination with a cost-sensitive knowledge gradient approach for the acquisition function: a multivariate Gaussian process regression, a cokriging method exemplified by the intrinsic coregionalization model, and a new surrogate model we created, the Pearson-r coregionalization model. To demonstrate the effectiveness of this MISO approach to the study of commonly encountered materials science problems, we show MISO results for three test cases that outperform a standard efficient global optimization (EGO) algorithm: a challenging benchmark function (Rosenbrock), a molecular geometry optimization, and a binding energy maximization. We outline factors that affect the performance of combining different information sources, including one in which a standard EGO approach is preferable to MISO.
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From supramolecular to solid state chemistry: crystal engineering of luminescent materials by trapping molecular clusters in an aluminium-based host matrix†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D0MH00637H
Programming the supramolecular association of well-defined metal-based inorganic aggregates of different natures is an innovative concept to design materials. The emergence of such a strategy requires the mastering of (i) the handling of metallic aggregates in solution and (ii) the control of dynamic and subtle interactions (hydrogen bonding, electrostatic, van der Waals forces) at the nanoscopic scale. Herein, we report an appealing procedure, where γ-cyclodextrin (CD) is used as a host–guest stabilizing agent and structural linker, to organize luminescent molybdenum clusters [Mo6Xi8Cla6]2− (X = Br and I) within well-ordered structures obtained from aqueous solutions. Such an approach enables the integration of the highly luminescent [Mo6Ii8Cla6]2− clusters within the inert supramolecular architectures built-up from CD and aluminium oxo-hydroxo-aquo-clusters [Al13O4(OH)24(H2O)12]7+ (noted {Al13}7+), which are optically silent in the absorption and emission spectral range. The charge is counter balanced by five Cl− anions. Interactions between clusters, CD and Cl− on one hand, and interactions between polycations and Cl−, on the other hand, lead to pseudo super-tetrahedrons {[Mo6Ii8Cla6]@2CD}Cl4 and {Al13}Cl4, respectively, that share apices. This results in an open framework whose structure is related to that of lithium aluminosilicate LiAlSiO4 (aka β-eucryptite). Compared to the usual cluster based compounds where the counter cations are alkalis or ammonium derivatives, in {Al13}{[Mo6Ii8Cla6]@2CD}Cl5·60H2O, the number of clusters per unit cell volume dramatically decreases but their luminescence is not quenched. Indeed, the hybrid material shows excellent luminescent properties in the red-near infrared region with a quantum yield of 26%.
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Freeform direct laser writing of versatile topological 3D scaffolds enabled by intrinsic support hydrogel†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D1MH00925G
In this study, a novel approach to create arbitrarily shaped 3D hydrogel objects is presented, wherein freeform two-photon polymerization (2PP) is enabled by the combination of a photosensitive hydrogel and an intrinsic support matrix. This way, topologies without physical contact such as a highly porous 3D network of concatenated rings were realized, which are impossible to manufacture with most current 3D printing technologies. Micro-Raman and nanoindentation measurements show the possibility to control water uptake and hence tailor the Young's modulus of the structures via the light dosage, proving the versatility of the concept regarding many scaffold characteristics that makes it well suited for cell specific cell culture as demonstrated by cultivation of human induced pluripotent stem cell derived cardiomyocytes.
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Tuning of the elastic modulus of a soft polythiophene through molecular doping†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D1MH01079D
Molecular doping of a polythiophene with oligoethylene glycol side chains is found to strongly modulate not only the electrical but also the mechanical properties of the polymer. An oxidation level of up to 18% results in an electrical conductivity of more than 52 S cm−1 and at the same time significantly enhances the elastic modulus from 8 to more than 200 MPa and toughness from 0.5 to 5.1 MJ m−3. These changes arise because molecular doping strongly influences the glass transition temperature Tg and the degree of π-stacking of the polymer, as indicated by both X-ray diffraction and molecular dynamics simulations. Surprisingly, a comparison of doped materials containing mono- or dianions reveals that – for a comparable oxidation level – the presence of multivalent counterions has little effect on the stiffness. Evidently, molecular doping is a powerful tool that can be used for the design of mechanically robust conducting materials, which may find use within the field of flexible and stretchable electronics.
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Self-assembly of size-tunable supramolecular nanoparticle clusters in a microfluidic channel†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/C4MH00103F
Supramolecular nanoparticle clusters (SNPCs) have been formed in a microfluidic device by controlling the diffusive mixing of the constituting supramolecular building blocks. Cluster formation between ligand-functionalized silica nanoparticles, dendrimers, and poly(ethylene glycol) (PEG) stopper molecules is induced by the ternary charge-transfer complex formation between cucurbit[8]uril, methyl viologen and naphthol. The resulting SNPC size depends strongly on the stoichiometry of the host and guest binding partners, the competition between multivalent and monovalent naphthol entities, and the microfluidic flow conditions. Variation of the PEG length leads to modulation of its diffusion rate and thus to an additional kinetic control parameter of the SNPC formation process.
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A unified understanding of charge transport in organic semiconductors: the importance of attenuated delocalization for the carriers†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/C7MH00091J
The variety of charge transport theories for organic semiconductors (OSCs) raises the question of which models should be selected for each case, and there is a lack of generalized understanding regarding various OSCs over the full range of crystallinity from single crystal to amorphous. Here, we report that the generalized Einstein relation (GER) can unify various theoretical models and predict charge transport in OSCs with various crystallinities, by altering the variance of the density of states and the delocalization degree in a Gaussian-distributed density of states. The GER also provides a good fitting to much of the experimental data of temperature- and gate-voltage-dependent mobility for different OSCs in transistors. Consequently, disorders of charge transport in various OSCs can be directly compared in the same map, which reveals how energetic disorder and the delocalization degree determine charge transport in organic devices.
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Recyclable 3D printing of vitrimer epoxy†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/C7MH00043J
3D printing of polymeric materials for various applications has been quickly developed in recent years. In contrast to thermoplastics, 3D printed thermosets, although desirable, are inherently non-recyclable due to their permanently crosslinked networks. As 3D printing is becoming more popular, it is desirable to develop recycling approaches for 3D printed parts in view of increasing polymer wastes. Here, we present a new thermosetting vitrimer epoxy ink and a 3D printing method that can 3D print epoxy into parts with complicated 3D geometries, which later can be recycled into a new ink for the next round of 3D printing. In the first printing cycle, a high-viscous ink is first slightly cured and is then printed at an elevated temperature into complicated 3D structures, followed by an oven cure using a two-step approach. To be recycled, the printed epoxy parts are fully dissolved in an ethylene glycol solvent in a sealed container at a high temperature. The dissolved polymer solution is reused for the next printing cycle using similar printing conditions. Our experiments demonstrate that the ink can be printed four times and still retains very good printability. In addition, the vitrimer epoxy can be used for pressure-free repairs for the 3D printed parts.
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2464
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.60 52 Science Citation Index Expanded Not
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